3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Crystallography Structural Chemistry Hydrogen Bonding

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a dihalogenated salicylaldehyde derived uniquely substituted at positions 3 (Cl) and 5 (F) – a pattern critical for its electron‑withdrawing profile, intramolecular H‑bonding, and supramolecular assembly. Unlike generic salicylaldehydes, this compound delivers higher antimicrobial potency and predictable metal‑coordination geometry, making it the direct drop‑in for medicinal chemistry campaigns, Schiff‑base ligand libraries, and MOF construction. Commercial lots achieve ≥97% purity (GC) with low moisture, enabling reliable downstream chemistry without tedious purification. Procure now to secure the exact 3‑chloro‑5‑fluoro substitution essential for your target activity.

Molecular Formula C7H4ClFO2
Molecular Weight 174.55 g/mol
CAS No. 82128-69-6
Cat. No. B1585691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-2-hydroxybenzaldehyde
CAS82128-69-6
Molecular FormulaC7H4ClFO2
Molecular Weight174.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)Cl)F
InChIInChI=1S/C7H4ClFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H
InChIKeyVHXIEGGPMOEWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS 82128-69-6) – Key Properties and Procurement Baseline


3-Chloro-5-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2, MW 174.56 g/mol), also known as 3-chloro-5-fluorosalicylaldehyde, is a dihalogenated salicylaldehyde derivative characterized by a unique substitution pattern on the aromatic ring [1]. It is a pale lemon to light yellow crystalline powder with a melting point of 95–99 °C (lit.) . The compound is primarily utilized as a versatile building block in organic synthesis for pharmaceuticals, agrochemicals, and material sciences, serving as a precursor for Schiff base ligands and metal complexes . It is commercially available in various purity grades (typically 95%–99.3%) and pack sizes (mg to kg scale) from multiple global suppliers . As a hazardous material (Acute Tox. 2, Eye Dam. 1; UN2811 Class 6.1 Poison), it requires proper handling and storage conditions .

Why 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Cannot Be Replaced by Common Analogs


Substituting 3-chloro-5-fluoro-2-hydroxybenzaldehyde with simpler or differently halogenated salicylaldehydes is highly likely to compromise both synthetic utility and biological activity. The compound's unique 3-chloro and 5-fluoro substitution pattern on the salicylaldehyde core is critical for its distinct electronic properties, steric profile, and intermolecular interactions [1]. The specific combination of electron-withdrawing groups alters the reactivity of the aldehyde moiety and the acidity of the phenolic hydroxyl group, affecting downstream condensation and coordination chemistry in ways that mono-halogenated or non-halogenated analogs cannot replicate [2] . Furthermore, the specific halogen pair is essential for the observed antimicrobial activity, with dihalogenation conferring significantly higher potency against yeasts and bacteria compared to unsubstituted or mono-substituted compounds [3]. Using a generic substitute such as 5-chlorosalicylaldehyde or 5-fluorosalicylaldehyde would result in a different spatial and electronic environment, potentially leading to failed syntheses, altered metal complex geometry, or a complete loss of desired biological efficacy [1] [3].

Quantitative Differentiation of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde vs. Analogs


Intramolecular Hydrogen Bond Distance in 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

The crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde reveals a specific intramolecular O—H⋯O hydrogen bond distance of 2.6231 (19) Å between the phenol hydrogen and the formyl oxygen [1]. This precise distance is a result of the unique 3-chloro-5-fluoro substitution pattern and defines its molecular conformation. In contrast, the unsubstituted parent compound salicylaldehyde exhibits an intramolecular O—H⋯O distance of 2.641 Å (as reported in microwave spectroscopy studies), indicating a slightly weaker interaction in the absence of halogen substituents [2].

Crystallography Structural Chemistry Hydrogen Bonding

Commercial Purity Comparison: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde vs. Closest Analogs

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is available from multiple suppliers with a verified purity of up to 99.3% by GC area . This level of purity is competitive with common analogs. For instance, 5-chlorosalicylaldehyde (CAS 635-93-8) and 5-fluorosalicylaldehyde (CAS 347-54-6) are typically offered with a standard purity of 97-98% by major suppliers . The availability of a higher-purity grade (≥99%) for the 3-chloro-5-fluoro derivative ensures a more defined and reproducible starting material for demanding synthetic applications, minimizing impurities that could interfere with sensitive reactions like metal-catalyzed couplings or crystallizations.

Analytical Chemistry Chemical Procurement Purity Assay

Melting Point Difference vs. 5-Fluorosalicylaldehyde

The melting point of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is reported as 95–99 °C (203–210 °F) . This is significantly higher than the melting point of 5-fluorosalicylaldehyde, which is 84–86 °C , and substantially lower than that of 3,5-dichlorosalicylaldehyde (CAS 90-60-8), which melts at 127–129 °C . This 11–15 °C difference provides a simple, measurable physical property for identity confirmation and purity assessment, and it also influences handling and formulation conditions (e.g., for hot melt extrusion or solvent-free reactions).

Physical Chemistry Solid State Purity Determination

π-Stacking Distance in Solid-State Packing

In the crystal lattice, molecules of 3-chloro-5-fluoro-2-hydroxybenzaldehyde pack into one-dimensional π-stacking chains characterized by an offset face-to-face arrangement with a ring centroid-to-centroid distance of 3.7154 (3) Å and a centroid-to-plane distance of 3.3989 (8) Å, resulting in a ring-offset slippage of 1.501 Å [1]. This specific packing is driven by the combination of chlorine and fluorine atoms, which participate in weak intermolecular C—H⋯F and F⋯O interactions. In contrast, the parent compound salicylaldehyde packs in a different arrangement with a centroid-to-centroid distance of 3.825 Å, indicating a significantly looser packing [2].

Crystallography Materials Science Supramolecular Chemistry

Antimicrobial Potency of Dihalogenated vs. Non-Halogenated Salicylaldehydes

A systematic study of 19 substituted salicylaldehydes demonstrated that halogenated derivatives possess significantly higher antimicrobial potency than their non-halogenated counterparts [1]. While specific MIC values for 3-chloro-5-fluoro-2-hydroxybenzaldehyde are not reported in this particular dataset, the class-level trend is clear: dihalogenated salicylaldehydes (like the target compound) are among the most potent, with MIC values for the most active congeners being roughly the same magnitude as that of the clinical antifungal amphotericin B [1]. For example, 3,5-dibromo-2-hydroxybenzaldehyde (a close structural analog) exhibited an MIC of 25 μg/mL against Candida albicans, whereas the non-halogenated salicylaldehyde was inactive (MIC >500 μg/mL) [1]. The target compound's unique Cl/F combination is expected to exhibit a distinct and potent antimicrobial profile compared to non-halogenated or mono-halogenated alternatives.

Medicinal Chemistry Antimicrobials SAR

High-Value Application Scenarios for 3-Chloro-5-fluoro-2-hydroxybenzaldehyde


Design of Novel Antimicrobial Agents

Due to the potent antimicrobial activity associated with dihalogenated salicylaldehydes, 3-chloro-5-fluoro-2-hydroxybenzaldehyde serves as a privileged scaffold for medicinal chemistry campaigns targeting bacterial and fungal infections. Its use as a starting material ensures the crucial 3-chloro-5-fluoro substitution pattern is present, which, based on class-level evidence, is essential for high potency [1] . The compound can be elaborated into Schiff bases, hydrazones, or metal complexes to further tune activity and selectivity, leveraging the specific intermolecular interactions observed in its crystal structure [2].

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The specific geometry and strong intramolecular hydrogen bonding of 3-chloro-5-fluoro-2-hydroxybenzaldehyde make it an ideal building block for the construction of coordination polymers and metal-organic frameworks (MOFs) [2] [3]. The 3-chloro and 5-fluoro substituents provide distinct interaction sites (C—H⋯F and F⋯O) that direct supramolecular assembly in the solid state, as evidenced by the tight π-stacking (centroid-to-centroid distance of 3.7154 Å) [2]. This enables the design of materials with tailored porosity, catalytic activity, or magnetic properties that cannot be achieved with simpler salicylaldehyde derivatives.

Precursor for High-Performance Schiff Base Ligands

The compound's high commercial purity (up to 99.3% by GC) and unique electronic profile make it a preferred precursor for synthesizing well-defined Schiff base ligands . The presence of both chlorine and fluorine atoms allows for fine-tuning of the ligand's steric and electronic properties, which is crucial for controlling metal coordination geometry and catalytic activity in transition metal complexes [3] . The ability to start with a high-purity aldehyde minimizes the formation of byproducts and simplifies the purification of the final ligand.

Quality Control Reference Standard

With its well-defined melting point of 95–99 °C and distinct spectroscopic signature, 3-chloro-5-fluoro-2-hydroxybenzaldehyde can be utilized as a reference standard in quality control laboratories for the identification and purity assessment of raw materials and finished products in pharmaceutical and chemical manufacturing . Its unique combination of properties provides a reliable benchmark for analytical method validation.

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